18:1 Ethylene Glycol
18:1 Ethylene Glycol
Polyoxyethylene dioleate, also known as doleg or dioleoyl ethylene glycol, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polyoxyethylene dioleate is considered to be a practically insoluble (in water) and relatively neutral molecule. Polyoxyethylene dioleate has been primarily detected in urine. Within the cell, polyoxyethylene dioleate is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
134141-38-1
VCID:
VC21170931
InChI:
InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18-
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula:
C38H70O4
Molecular Weight:
591 g/mol
18:1 Ethylene Glycol
CAS No.: 134141-38-1
Cat. No.: VC21170931
Molecular Formula: C38H70O4
Molecular Weight: 591 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Polyoxyethylene dioleate, also known as doleg or dioleoyl ethylene glycol, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polyoxyethylene dioleate is considered to be a practically insoluble (in water) and relatively neutral molecule. Polyoxyethylene dioleate has been primarily detected in urine. Within the cell, polyoxyethylene dioleate is primarily located in the membrane (predicted from logP) and cytoplasm. |
|---|---|
| CAS No. | 134141-38-1 |
| Molecular Formula | C38H70O4 |
| Molecular Weight | 591 g/mol |
| IUPAC Name | 2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate |
| Standard InChI | InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18- |
| Standard InChI Key | NKSOSPOXQKNIKJ-CLFAGFIQSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC |
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